Bis(hexafluoroisopropyl) carbonate Bis(hexafluoroisopropyl) carbonate
Brand Name: Vulcanchem
CAS No.: 18925-66-1
VCID: VC7907401
InChI: InChI=1S/C7H2F12O3/c8-4(9,10)1(5(11,12)13)21-3(20)22-2(6(14,15)16)7(17,18)19/h1-2H
SMILES: C(C(F)(F)F)(C(F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F
Molecular Formula: C7H2F12O3
Molecular Weight: 362.07 g/mol

Bis(hexafluoroisopropyl) carbonate

CAS No.: 18925-66-1

Cat. No.: VC7907401

Molecular Formula: C7H2F12O3

Molecular Weight: 362.07 g/mol

* For research use only. Not for human or veterinary use.

Bis(hexafluoroisopropyl) carbonate - 18925-66-1

Specification

CAS No. 18925-66-1
Molecular Formula C7H2F12O3
Molecular Weight 362.07 g/mol
IUPAC Name bis(1,1,1,3,3,3-hexafluoropropan-2-yl) carbonate
Standard InChI InChI=1S/C7H2F12O3/c8-4(9,10)1(5(11,12)13)21-3(20)22-2(6(14,15)16)7(17,18)19/h1-2H
Standard InChI Key UCYIKXVPERYUJJ-UHFFFAOYSA-N
SMILES C(C(F)(F)F)(C(F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F
Canonical SMILES C(C(F)(F)F)(C(F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F

Introduction

Chemical Identity and Physicochemical Properties

Bis(hexafluoroisopropyl) carbonate is a symmetrical organofluorine compound with the systematic IUPAC name bis(1,1,1,3,3,3-hexafluoropropan-2-yl) carbonate. Its molecular structure features two hexafluoroisopropyl groups bonded to a central carbonate ester group, conferring exceptional thermal stability and reactivity.

Molecular Characteristics

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular formulaC₇H₂F₁₂O₃
Molecular weight362.07 g/mol
Boiling point97°C
Flash point58°C
Density1.68 g/cm³ (predicted)
SolubilityMiscible with dichloromethane, THF, DMF

The compound’s fluorine content (62.4 wt%) induces strong dipole-dipole interactions, enabling amorphous-phase reactivity uncommon in conventional carbonates .

Synthetic Methodologies and Reaction Mechanisms

Industrial Synthesis

BHFIC is typically synthesized via transesterification between phosgene derivatives and hexafluoroisopropyl alcohol under anhydrous conditions:

2 (CF₃)₂CHOH + COCl₂ → [(CF₃)₂CHO]₂CO + 2 HCl\text{2 (CF₃)₂CHOH + COCl₂ → [(CF₃)₂CHO]₂CO + 2 HCl}

Modern protocols replace phosgene with safer alternatives like triphosgene or dimethyl carbonate, achieving yields >85% .

Solid-State Polycondensation

Recent breakthroughs utilize BHFIC for phosgene-free polycarbonate synthesis:

  • Prepolymer Formation: React BHFIC with bisphenol-A (BPA) in dichloromethane, eliminating hexafluoroisopropyl alcohol .

  • Amorphous SSP: Heat the prepolymer under vacuum (43–180°C), where fluorine aggregation enables chain propagation despite lacking crystallinity .

Mechanistic Insight: Density functional theory calculations reveal two synergistic effects :

  • Fluorophilicity: CF₃ groups aggregate via fluorine-fluorine interactions (Eagg=15.2 kcal/molE_{\text{agg}} = -15.2 \text{ kcal/mol}) .

  • Dipole Alignment: Phenolic -OH groups align with carbonate carbonyls (μ=4.8 D\mu = 4.8 \text{ D}), enabling propagation without crystal lattice constraints .

Applications in Advanced Material Science

High-Performance Polycarbonates

BHFIC-derived polycarbonates exhibit superior properties compared to phosgene-based analogs:

PropertyBHFIC-PCConventional PC
MwM_w (Da)83,00045,000
DiscolorationNoneYellowing
Glass transition (°C)155150

These materials find use in optical lenses and aerospace components requiring UV stability .

Non-Isocyanate Polyurethanes (NIPUs)

BHFIC reacts with diamines to form NIPUs via cyclic carbonate aminolysis:

BHFIC + H₂N-R-NH₂ → Polyurethane + CO₂\text{BHFIC + H₂N-R-NH₂ → Polyurethane + CO₂}

Resulting NIPUs show narrow polydispersity (Đ = 1.2–1.5) and thermal stability up to 250°C .

Pharmaceutical and Biomedical Applications

Enzyme Inhibition

Hexafluoroisopropyl carbamates derived from BHFIC demonstrate potent enzyme modulation:

EnzymeIC₅₀ (nM)Target Pathway
Monoacylglycerol lipase3.2Endocannabinoid system
Fatty acid amide hydrolase8.7Pain regulation

Fluorine’s electronegativity enhances binding to catalytic serine residues .

Drug Delivery Systems

BHFIC-based polycarbonates self-assemble into nanoparticles (50–200 nm) for targeted drug delivery, showing 92% doxorubicin encapsulation efficiency .

Future Directions and Research Opportunities

Green Chemistry Applications

BHFIC’s phosgene-free polymerization could reduce polycarbonate production costs by 18–22% while eliminating 5.7 million tons/year of toxic gas emissions .

Biomedical Engineering

Ongoing studies explore BHFIC-derived:

  • Bioresorbable stents: Degradation rate = 0.12 mm/year in vitro

  • Antimicrobial coatings: 99.9% S. aureus inhibition at 50 μg/mL

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